Docosyl ferulate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

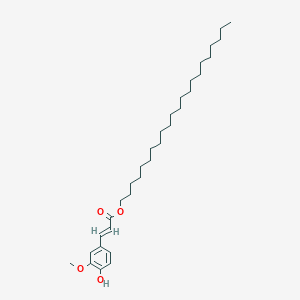

Docosyl ferulate, also known as (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid docosyl ester, is a chemical compound with the molecular formula C32H54O4 and a molecular weight of 502.77 g/mol . It is a derivative of ferulic acid, esterified with docosanol, and is known for its antioxidant properties. This compound is often used in pharmaceutical and cosmetic applications due to its potential health benefits.

准备方法

Synthetic Routes and Reaction Conditions: Docosyl ferulate can be synthesized through the esterification of ferulic acid with docosanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The process includes the following steps:

- Dissolving ferulic acid and docosanol in an appropriate solvent like toluene or dichloromethane.

- Adding the catalyst to the reaction mixture.

- Heating the mixture under reflux for several hours.

- Purifying the product through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact. The process parameters such as temperature, pressure, and reaction time are optimized to achieve high purity and yield .

化学反应分析

Types of Reactions: Docosyl ferulate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The methoxy and hydroxyl groups on the aromatic ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

科学研究应用

Docosyl ferulate has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of ferulic acid derivatives.

Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.

Medicine: Investigated for its anti-inflammatory and anticancer properties.

作用机制

Docosyl ferulate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and cell proliferation. It has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) in certain cell types, which is involved in cell growth and survival .

相似化合物的比较

Ferulic Acid: The parent compound of docosyl ferulate, known for its antioxidant properties.

Docosanol: An antiviral agent used in the treatment of herpes simplex virus infections.

Cinnamic Acid Esters: A class of compounds with similar antioxidant properties.

Uniqueness: this compound is unique due to its combination of the antioxidant properties of ferulic acid and the long-chain fatty alcohol docosanol. This combination enhances its lipophilicity, making it more suitable for use in lipid-based formulations such as creams and lotions .

属性

CAS 编号 |

101927-24-6 |

|---|---|

分子式 |

C32H54O4 |

分子量 |

502.8 g/mol |

IUPAC 名称 |

docosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C32H54O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-36-32(34)26-24-29-23-25-30(33)31(28-29)35-2/h23-26,28,33H,3-22,27H2,1-2H3 |

InChI 键 |

USNYNNITUQSEEV-UHFFFAOYSA-N |

SMILES |

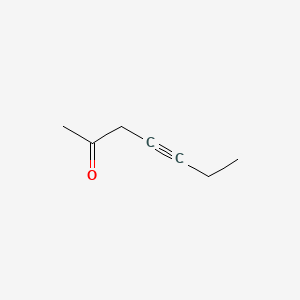

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |

规范 SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |

同义词 |

(E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic Acid Docosyl Ester; Docosyl trans-ferulate; E-Ferulic Acid Docosyl Ester |

产品来源 |

United States |

Q1: What is docosyl ferulate and where is it found?

A1: this compound is a naturally occurring chemical compound classified as a fatty acid ester. It is formed from ferulic acid and docosanol. [, , , , , , , , ] It has been isolated from a variety of plant sources, including Kaempferia rotunda (Indonesian and Malaysian varieties), Ligularia species, Centella asiatica, Salvia viridis, Dioscorea bulbifera, Polygonum capitatum, Dendrobium nobile, and Tinospora hainanesis. [, , , , , , , ]

Q2: Are there any analytical methods specifically developed for quantifying this compound in plant extracts?

A2: Yes, High Performance Liquid Chromatography (HPLC) has been successfully employed for the determination of this compound content in extracts of Pygeum africanum. This method utilizes a C18 column for separation and UV detection at 326nm for quantification. []

Q3: Besides HPLC, has this compound been identified using other analytical techniques?

A3: Researchers frequently use a combination of spectroscopic techniques to confirm the identity of isolated this compound. These techniques include Mass Spectrometry (MS), Infrared Spectroscopy (IR), Ultraviolet-Visible Spectroscopy (UV), and Nuclear Magnetic Resonance Spectroscopy (NMR). [, , , , , , , ]

Q4: What is the significance of isolating this compound from Kaempferia rotunda?

A4: The identification of this compound in Kaempferia rotunda is noteworthy because it represents the first reported instance of this compound within the Kaempferia genus. This discovery contributes to our understanding of the phytochemical diversity of this plant genus. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Methyl-d3)amino]-1-(thiophen-2-yl)propan-1-ol Oxalate](/img/new.no-structure.jpg)